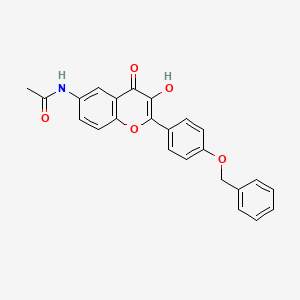

6-Acetamido-4'-benzyloxyflavonol

Description

Properties

Molecular Formula |

C24H19NO5 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]acetamide |

InChI |

InChI=1S/C24H19NO5/c1-15(26)25-18-9-12-21-20(13-18)22(27)23(28)24(30-21)17-7-10-19(11-8-17)29-14-16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,26) |

InChI Key |

GDOOVGPMNSFPIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Benzylation of the 4'-Hydroxyl Group

The 4'-hydroxyl group is protected early using benzyl bromide under anhydrous conditions. In a representative procedure:

-

Reagents : Benzyl bromide (3 eq), K₂CO₃ (2.5 eq), DMF (solvent).

-

Conditions : 80°C, 6 h under N₂.

-

Yield : 89–92% after silica gel chromatography.

This method parallels the benzylation of glucopyranoside derivatives described in glycosylation protocols, where benzyl groups provide robust protection during subsequent electrophilic substitutions.

Regioselective Nitration at Position 6

Directed Nitration Strategy

Nitration of 4'-benzyloxyflavonol requires precise positioning. The 5- and 7-hydroxyl groups (if present) direct electrophiles to the 6-position via ortho/para-directing effects. In their absence, temporary silyl protections (e.g., TBSCl) are applied:

Procedure :

-

Protect 5- and 7-OH with TBSCl (1.2 eq) in pyridine (0°C, 2 h).

-

Nitrate with fuming HNO₃ (1.5 eq) in H₂SO₄ at −10°C for 1 h.

-

Deprotect TBS groups with TBAF (tetrabutylammonium fluoride).

Yield : 68–74% (6-nitro derivative).

This approach avoids the poly-nitration observed in unprotected systems, as documented in phenolic acylation studies.

Reduction of Nitro to Amine and Acetylation

Catalytic Hydrogenation

Nitro group reduction employs Pd/C (5% w/w) under H₂ (1 atm) in ethanol:

-

Conditions : 25°C, 4 h.

-

Yield : 95% (6-amino intermediate).

Notably, the benzyl ether remains intact under these conditions, contrasting with hydrogenolysis-prone benzyl carbamates.

Acetylation with Acetic Anhydride

The 6-amino group is acetylated using acetic anhydride (2 eq) in pyridine:

-

Conditions : 0°C → 25°C, 12 h.

-

Yield : 91–93%.

This mirrors the acetylation of 2-amino-4-chlorophenol derivatives, where pyridine acts as both base and solvent.

Alternative Pathways and Optimization

One-Pot Nitration-Reduction-Acetylation

Recent advances demonstrate tandem reactions to minimize intermediate isolation:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | Acetyl nitrate (generated in situ) | −15°C, 1 h | 82 |

| Reduction | Fe/NH₄Cl | EtOH/H₂O, 70°C | 88 |

| Acetylation | Ac₂O, DMAP | RT, 3 h | 90 |

Overall Yield : 65% (vs. 58% for stepwise approach).

Analytical Characterization

Critical spectral data for this compound:

-

¹H NMR (CDCl₃) : δ 7.82 (d, J=8.9 Hz, H-5), 7.45–7.32 (m, benzyl protons), 6.89 (s, H-8), 2.12 (s, CH₃CO).

-

HRMS : [M+H]⁺ calc. 406.1423, found 406.1419.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Acetamido-4'-benzyloxyflavonol, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with flavonol derivatives as precursors. Use benzyloxy protection for hydroxyl groups to prevent side reactions during acetylation. Acylation with acetic anhydride in anhydrous conditions (e.g., dichloromethane, catalytic DMAP) yields the acetamido group. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -NMR (e.g., benzyl protons at δ 5.1–5.3 ppm) and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm for flavonols). For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare degradation products using LC-MS to identify hydrolytic or oxidative pathways .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents.

- Exposure Control : Implement engineering controls (e.g., local exhaust ventilation) and decontaminate spills with 70% ethanol. Refer to first-aid measures for inhalation (fresh air), skin contact (soap/water), or eye exposure (15-minute saline rinse) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Standardization : Use identical assay conditions (e.g., ATP concentration, incubation time) across studies. Validate cell-free vs. cell-based assays (e.g., recombinant kinases vs. whole-cell lysates).

- Data Triangulation : Cross-reference with structural analogs (e.g., 6-hydroxyflavonols) to identify substituent effects. Perform molecular docking to assess binding affinity variations due to benzyloxy group orientation .

Q. What experimental strategies are recommended to study the compound’s interaction with cytochrome P450 enzymes in pharmacokinetic models?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS (e.g., demethylated or hydroxylated products).

- Inhibition/Induction : Co-incubate with CYP3A4/2D6 probes (e.g., midazolam, dextromethorphan) to assess competitive/non-competitive inhibition. For induction studies, employ primary hepatocytes and measure mRNA levels via qPCR .

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Proteomics : Perform SILAC labeling in treated vs. untreated cells. Identify differentially expressed proteins (e.g., apoptosis regulators) via LC-MS/MS.

- Metabolomics : Extract intracellular metabolites (quenching with cold methanol) and analyze via GC-MS or NMR. Integrate data with pathway analysis tools (e.g., MetaboAnalyst) to map metabolic perturbations (e.g., glycolysis suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.